molecular formula C8H8Cl2O B1456929 1-Chloro-4-(chloromethyl)-2-methoxybenzene CAS No. 13726-18-6

1-Chloro-4-(chloromethyl)-2-methoxybenzene

Cat. No. B1456929
CAS RN: 13726-18-6
M. Wt: 191.05 g/mol
InChI Key: WMRRGRXKYOAUQD-UHFFFAOYSA-N
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Description

1-Chloro-4-(chloromethyl)-2-methoxybenzene, also known as Benzene, 1-chloro-4-(chloromethyl)-, is a chemical compound with the molecular formula C7H6Cl2 . It is also referred to by other names such as Toluene, p,α-dichloro-; α,p-Dichlorotoluene; α,4-Dichlorotoluene; p-Chlorobenzyl chloride; p,α-Dichlorotoluene; 4-Chlorobenzyl chloride; (4-Chlorophenyl)methyl chloride; NSC 34032; p-Chlorophenylmethyl chloride .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(chloromethyl)-2-methoxybenzene consists of a benzene ring with a chloromethyl group attached to one carbon and a chlorine atom attached to another carbon . The molecular weight of this compound is 161.029 .

Scientific Research Applications

Electrochemical Studies

Research conducted by Peverly et al. (2014) explored the electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene at glassy carbon cathodes. The study revealed multiple reduction peaks corresponding to the cleavage of C–Cl and C–O bonds, which could be relevant for understanding the reactivity and potential electrochemical applications of 1-Chloro-4-(chloromethyl)-2-methoxybenzene and its derivatives (Peverly et al., 2014).

Environmental Pollutant Degradation

McGuire and Peters (2016) investigated the direct electrochemical reduction of methoxychlor, a compound structurally related to 1-Chloro-4-(chloromethyl)-2-methoxybenzene. The findings contribute to the understanding of how related compounds might be reduced electrochemically, offering insights into the degradation pathways of environmental pollutants (McGuire & Peters, 2016).

Volatile Compounds in Grains

Seitz and Ram (2000) identified volatile methoxybenzene compounds in grains with off-odors, which includes analysis relevant to derivatives of 1-Chloro-4-(chloromethyl)-2-methoxybenzene. This research is significant for food safety and quality control, indicating the broader implications of studying such compounds (Seitz & Ram, 2000).

Synthesis and Application in Material Science

The synthesis and characterization of compounds derived from 1-Chloro-4-(chloromethyl)-2-methoxybenzene have been explored for applications in material science. For instance, Sanford et al. (1999) compared monomers derived from 1-Chloro-4-(chloromethyl)-2-methoxybenzene for the synthesis of polymeric materials, highlighting the compound's utility in developing advanced materials with specific properties (Sanford et al., 1999).

Chemical Synthesis and Molluscicidal Agents

The chemical synthesis and biological evaluation of derivatives of 1-Chloro-4-(chloromethyl)-2-methoxybenzene have been investigated for their potential as molluscicidal agents. This illustrates the compound's versatility in contributing to the development of bioactive molecules (Duan et al., 2014).

Safety and Hazards

Safety data for 1-Chloro-4-(chloromethyl)-2-methoxybenzene suggests that it should be handled with care. If inhaled or comes into contact with skin or eyes, it’s recommended to move to fresh air, wash off with soap and water, and seek medical attention . In case of accidental release, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

1-chloro-4-(chloromethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRRGRXKYOAUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727311
Record name 1-Chloro-4-(chloromethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13726-18-6
Record name 1-Chloro-4-(chloromethyl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-(chloromethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3-methoxybenzyl alcohol (5 g, 1 equiv) in 15 mL of DCM was treated with thionyl chloride (5 mL, 3 equiv) at reflux for 2 hours. Evaporation of volatiles gave 4-chloro-3-methoxybenzyl chloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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